molecular formula C10H13BrN2O2 B13024748 tert-Butyl4-amino-2-bromonicotinate

tert-Butyl4-amino-2-bromonicotinate

Cat. No.: B13024748
M. Wt: 273.13 g/mol
InChI Key: YICXSZNLUPNMSC-UHFFFAOYSA-N
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Description

tert-Butyl4-amino-2-bromonicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butyl group, an amino group, and a bromine atom attached to a nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl4-amino-2-bromonicotinate typically involves the bromination of a nicotinate precursor followed by the introduction of the tert-butyl and amino groups. One common method involves the use of tert-butyl bromoacetate and 4-amino-2-bromonicotinic acid as starting materials. The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and subsequent functional group modifications. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl4-amino-2-bromonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of corresponding amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of nitro or nitroso compounds.

    Reduction: Formation of primary or secondary amines.

    Coupling: Formation of biaryl or heteroaryl compounds.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl4-amino-2-bromonicotinate is used as a building block for the construction of more complex molecules. Its reactivity makes it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are screened for activity against various diseases, including bacterial infections and cancer.

Industry

In the materials science industry, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl4-amino-2-bromonicotinate involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl4-amino-2-chloronicotinate
  • tert-Butyl4-amino-2-fluoronicotinate
  • tert-Butyl4-amino-2-iodonicotinate

Uniqueness

tert-Butyl4-amino-2-bromonicotinate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific reactions and applications that its analogs may not efficiently undergo.

Properties

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

tert-butyl 4-amino-2-bromopyridine-3-carboxylate

InChI

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)7-6(12)4-5-13-8(7)11/h4-5H,1-3H3,(H2,12,13)

InChI Key

YICXSZNLUPNMSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CN=C1Br)N

Origin of Product

United States

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